REACTION_CXSMILES
|
C[CH:2]([CH2:6][C:7]1[CH:12]=[CH:11][C:10]([CH2:13][OH:14])=[CH:9][CH:8]=1)[C:3]([OH:5])=[O:4].[Li+].[OH-].Cl>CO.O>[OH:14][CH2:13][C:10]1[CH:11]=[CH:12][C:7]([CH2:6][CH2:2][C:3]([OH:5])=[O:4])=[CH:8][CH:9]=1 |f:1.2|
|
Name
|
Intermediate B
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
CC(C(=O)O)CC1=CC=C(C=C1)CO
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1.85 g
|
Type
|
reactant
|
Smiles
|
[Li+].[OH-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction stirred at RT for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the resulting precipitate was isolated by filtration
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
OCC1=CC=C(C=C1)CCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.57 g | |
YIELD: CALCULATEDPERCENTYIELD | 98.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |